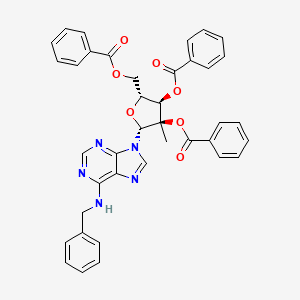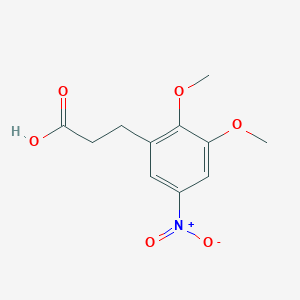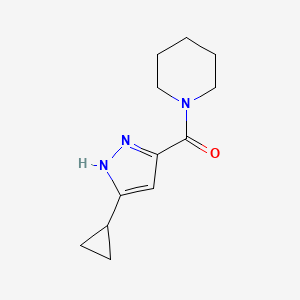
4-(2-Methylpropoxy)-3-nitrobenzaldehyde
Übersicht
Beschreibung
4-(2-Methylpropoxy)-3-nitrobenzaldehyde (MPNB) is a nitroalkene aldehyde used in organic synthesis. It is a versatile reagent with a variety of applications in laboratory experiments and scientific research. MPNB is a colorless liquid with a characteristic odor and is soluble in most organic solvents. This compound has been studied extensively for its ability to react with a variety of compounds and its use in the synthesis of a variety of products.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylpropoxy)-3-nitrobenzaldehyde has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. In addition, 4-(2-Methylpropoxy)-3-nitrobenzaldehyde has been used in the synthesis of a variety of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde is not fully understood. However, it is believed that the reaction of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde with other compounds is mediated by a nucleophilic substitution reaction. In this reaction, the nitro group of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde reacts with a nucleophile, such as an alcohol or an amine, to form a new compound. This reaction is thought to be responsible for the formation of a variety of compounds from 4-(2-Methylpropoxy)-3-nitrobenzaldehyde.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde have not been studied extensively. However, it is believed that 4-(2-Methylpropoxy)-3-nitrobenzaldehyde is not toxic and does not have any significant adverse effects. In addition, it is believed that 4-(2-Methylpropoxy)-3-nitrobenzaldehyde does not induce any significant changes in the biochemical or physiological processes of organisms.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methylpropoxy)-3-nitrobenzaldehyde has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. In addition, it is a colorless liquid with a characteristic odor, making it easy to identify and use in experiments. However, 4-(2-Methylpropoxy)-3-nitrobenzaldehyde is not soluble in water, making it unsuitable for use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde in scientific research. One potential direction is the development of new synthetic methods for the synthesis of a variety of compounds from 4-(2-Methylpropoxy)-3-nitrobenzaldehyde. Another potential direction is the study of the biochemical and physiological effects of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde in organisms. In addition, further research could be conducted on the mechanisms of action of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde in various reactions. Finally, further research could be conducted on the development of new materials and polymers from 4-(2-Methylpropoxy)-3-nitrobenzaldehyde.
Eigenschaften
IUPAC Name |
4-(2-methylpropoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(2)7-16-11-4-3-9(6-13)5-10(11)12(14)15/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEAMVPZFBKDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropoxy)-3-nitrobenzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)







![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)

